cIAP1 Ligand-Linker Conjugates 15
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Overview
Description
cIAP1 Ligand-Linker Conjugates 15 is a chemical compound that combines an inhibitor of apoptosis protein (IAP) ligand targeting the E3 ubiquitin ligase with a proteolysis-targeting chimera (PROTAC) linker. This compound is particularly suitable for the development of specific and non-genetic IAP-dependent protein erasers (SNIPERs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 15 involves the conjugation of an IAP ligand with a PROTAC linker. The synthetic route typically includes the following steps:
Synthesis of the IAP Ligand: The IAP ligand is synthesized through a series of organic reactions, including amide bond formation and esterification.
Synthesis of the PROTAC Linker: The PROTAC linker is synthesized separately, often involving the use of polyethylene glycol (PEG) chains to enhance solubility and flexibility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to synthesize the IAP ligand and PROTAC linker.
Purification: The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
cIAP1 Ligand-Linker Conjugates 15 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
cIAP1 Ligand-Linker Conjugates 15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation pathways and ubiquitination processes.
Biology: Employed in the investigation of cellular signaling pathways and apoptosis mechanisms.
Medicine: Potential therapeutic applications in cancer treatment by targeting and degrading specific proteins involved in tumor growth.
Industry: Utilized in the development of novel drug delivery systems and targeted therapies
Mechanism of Action
cIAP1 Ligand-Linker Conjugates 15 exerts its effects by targeting the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of specific proteins. The compound binds to the IAP ligand, which recruits the E3 ubiquitin ligase, and the PROTAC linker facilitates the degradation process. This mechanism allows for the selective degradation of target proteins, making it a valuable tool in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
cIAP1 Ligand-Linker Conjugates 15 Hydrochloride: Similar in structure but includes a hydrochloride group for enhanced solubility.
E3 Ligase Ligand-Linker Conjugates 34: Another compound targeting the E3 ubiquitin ligase with a different linker structure
Uniqueness
This compound is unique due to its specific combination of an IAP ligand and a PROTAC linker, which allows for targeted protein degradation. This specificity and versatility make it a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C37H47N3O8 |
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Molecular Weight |
661.8 g/mol |
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]ethyl (2R)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C37H47N3O8/c1-25(2)22-33(36(43)47-21-20-46-19-18-45-17-16-38)39-35(42)34(41)32(23-26-10-4-3-5-11-26)40-37(44)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31/h3-15,25,31-34,41H,16-24,38H2,1-2H3,(H,39,42)(H,40,44)/t32-,33-,34+/m1/s1 |
InChI Key |
YRJDBNNKOCUVLA-SXLOSVNLSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Canonical SMILES |
CC(C)CC(C(=O)OCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origin of Product |
United States |
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